![molecular formula C15H20F2N2O2S B6446113 N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549054-40-0](/img/structure/B6446113.png)
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (DFPCS) is a cyclopropanesulfonamide derivative of piperidine that has been the subject of a wide range of scientific research applications. It has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. DFPCS has been found to exhibit a number of interesting properties and has been used in a variety of laboratory experiments to study its potential uses.
Wissenschaftliche Forschungsanwendungen
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been studied for its potential applications in a variety of scientific research applications. It has been used in medicinal chemistry to study the synthesis of new drugs and to investigate the structure-activity relationship of existing drugs. It has also been used in organic synthesis to study the reactivity of cyclopropanesulfonamides, as well as their potential applications in the synthesis of new compounds. In biochemistry, N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has been used to study its potential use as a drug target and to investigate its potential effects on enzymes and other proteins.
Wirkmechanismus
Target of Action
The primary target of N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, also known as Hu7691, is the Akt protein kinase . Akt, also known as protein kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Hu7691 is a selective Akt inhibitor . It inhibits the Akt2 isozyme, which may be a driver for keratinocyte apoptosis . The compound achieves a 24-fold selectivity between Akt1 and Akt2 , indicating its specific interaction with these targets.
Biochemical Pathways
The compound affects the PI3K/AKT/MTOR signaling pathway , which plays an important role in the growth and proliferation of tumor cells . By inhibiting Akt, Hu7691 can disrupt this pathway, potentially leading to reduced tumor cell proliferation .
Pharmacokinetics
The pharmacokinetic profile of Hu7691 is promising . The area under the curve and peak plasma concentration of Hu7691 increase with increasing dose . The oral bioavailabilities were found to be high, indicating a good absorption and distribution of the compound in the body .
Result of Action
Hu7691 exhibits low activity in inducing HaCaT Apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies . This suggests that the compound could have potential applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments is that it is relatively easy to synthesise and is available in a variety of forms. This makes it ideal for use in a wide range of experiments. However, there are some limitations to using N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in laboratory experiments. For example, it can be difficult to obtain a high degree of purity when synthesising the compound, which can affect the accuracy of the results. Additionally, the compound can be toxic if not handled properly, and it can be difficult to control the concentration of the compound in a given experiment.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in scientific research. For example, further studies could be conducted to investigate the potential therapeutic applications of the compound, such as its potential use as an anti-cancer drug. Additionally, further studies could be conducted to investigate the potential effects of the compound on the expression of genes, which could have implications for the development of new drugs. Furthermore, further studies could be conducted to investigate the potential effects of the compound on enzymes and other proteins, which could lead to the development of new drugs. Finally, further studies could be conducted to investigate the potential mechanisms of action of the compound, which could lead to the development of new drugs.
Synthesemethoden
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide can be synthesised using a variety of methods. The most common method is to react 1-(3,4-difluorophenyl)methylpiperidine with cyclopropanesulfonyl chloride, followed by hydrolysis. This method has been used to synthesise N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide with a high degree of purity. Other methods have also been used to synthesise N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, including the reaction of 1-(3,4-difluorophenyl)methylpiperidine with 1-chlorocyclopropanesulfonyl chloride, followed by hydrolysis.
Eigenschaften
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2S/c16-14-6-3-11(8-15(14)17)9-19-7-1-2-12(10-19)18-22(20,21)13-4-5-13/h3,6,8,12-13,18H,1-2,4-5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKXJBLLKEQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.